[Des-Arg9]-Bradykinin acetate
Overview
Description
[Des-Arg9]-Bradykinin acetate is a useful research compound. Its molecular formula is C46H65N11O12 and its molecular weight is 964.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Research : [Des-Arg9]-Bradykinin plays a role in cardiovascular responses, particularly in relation to ischemic conditions. For example, Lamontagne, Nadeau, and Adam (1995) found that [Des-Arg9]-Bradykinin is released upon reperfusion of the globally ischemic rat heart, and its formation is increased with ACE inhibitors, highlighting its significance in cardiovascular pathophysiology (Lamontagne et al., 1995).
Biochemical Analysis : Raymond et al. (1995) developed a chemiluminescence enzyme immunoassay for quantifying [Des-Arg9]-Bradykinin, indicating its importance in biochemical research and providing a tool for its analysis in various physiological and pathological conditions (Raymond et al., 1995).
Pharmacological Modulation : Studies have explored the pharmacological modulation of [Des-Arg9]-Bradykinin. For instance, Drapeau, Chow, and Ward (1991) investigated the metabolism of [Des-Arg9]-Bradykinin by angiotensin I converting enzyme and carboxypeptidase N, providing insights into its pharmacological interactions and metabolism (Drapeau et al., 1991).
Molecular Structure and Activity Relationships : The study of the molecular structure of [Des-Arg9]-Bradykinin has been crucial in understanding its biological activity. Dive et al. (1982) analyzed its solution conformation and its relation to biological activity, which is essential for designing therapeutic agents targeting bradykinin receptors (Dive et al., 1982).
Clinical Implications : The clinical implications of [Des-Arg9]-Bradykinin have been investigated in various contexts. For instance, Wu et al. (2014) studied its role in coronary artery disease, revealing genetic variations that determine the response to [Des-Arg9]-Bradykinin, which has implications for ACE-inhibitor therapy in patients (Wu et al., 2014).
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10.C2H4O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;1-2(3)4/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);1H3,(H,3,4)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJLMIOGWOIQM-NHJGMUSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N11O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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